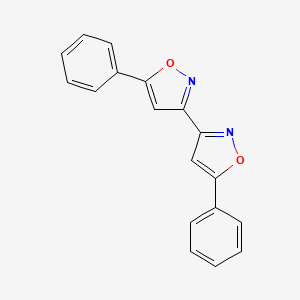

5,5'-diphenyl-3,3'-biisoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3-(5-phenyl-1,2-oxazol-3-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)17-11-15(19-21-17)16-12-18(22-20-16)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCLKSIFZSWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302847 | |

| Record name | MLS003106409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6667-11-4 | |

| Record name | MLS003106409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003106409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 5,5 Diphenyl 3,3 Biisoxazole Derivatives

Chemical Stability and Ring-Opening Reactions of the Biisoxazole Core

The chemical stability of the isoxazole (B147169) ring is a critical factor governing the reactivity of 5,5'-diphenyl-3,3'-biisoxazole. While the aromaticity of the isoxazole ring provides a degree of stability, the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, leading to ring-opening reactions. mdpi.com This susceptibility is a common feature among isoxazole derivatives and is often exploited in synthetic chemistry to generate diverse molecular architectures.

Deprotonation at different positions of the isoxazole ring can lead to different outcomes. For instance, deprotonation at the C5 position, which is generally the most acidic site, typically yields the corresponding isoxazolide anion while keeping the ring intact. In contrast, deprotonation at the C3 position can trigger the cleavage of the O-N bond, leading to a ring-opened enolate anion. nsf.gov This reactivity highlights the nuanced stability of the isoxazole core, where the outcome of a reaction can be highly dependent on the specific site of attack.

Reductive cleavage of the N-O bond is a common transformation for isoxazoles and isoxazolines. This can be achieved using various reducing agents, with catalytic hydrogenation being a prominent method. For example, the use of Raney nickel, often in the presence of an aluminum chloride promoter, has been shown to be effective for the N-O bond cleavage in heterobicycloalkene-fused 2-isoxazolines, yielding β-hydroxyketones. nih.gov Other reagents, such as lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆), are also known to facilitate this transformation. nih.gov The choice of reducing agent and reaction conditions can influence the final product, leading to various compounds like γ-aminoalcohols or β-aminoenones. nih.govresearchgate.net

Irradiation of isoxazole derivatives in the presence of a suitable reagent can also induce reductive ring cleavage. For example, the irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to the reductive cleavage of the isoxazole ring. rsc.org This photochemical approach offers an alternative pathway to access ring-opened products.

The following table summarizes various conditions for the ring-opening of isoxazole derivatives, which are anticipated to be applicable to the this compound core.

| Reagent/Condition | Product Type | Reference |

| Raney Nickel / AlCl₃ | β-Hydroxyketone | nih.gov |

| LiAlH₄ | γ-Aminoalcohol | nih.gov |

| SmI₂ / B(OH)₃ | Unsaturated β-Hydroxy Ketone | researchgate.net |

| Mo(CO)₆ | β-Aminoenone | researchgate.net |

| Irradiation / Triethylamine | Reductive Cleavage Products | rsc.org |

| Deprotonation at C3 | Ring-Opened Enolate | nsf.gov |

Reactivity at the Phenyl Substituents

The phenyl groups attached to the 5 and 5' positions of the biisoxazole core are susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic rings, thereby modifying the properties of the parent molecule. The isoxazole ring itself acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring.

A notable example of this reactivity is nitration. The nitration of analogous systems, such as 2,5-diphenyl-1,3,4-oxadiazole, demonstrates that treatment with nitric acid alone or in combination with sulfuric acid (mixed acid) leads to the formation of nitro-substituted derivatives. rsc.org The conditions of the nitration reaction can influence the regioselectivity, with different isomers being favored under different circumstances. For instance, using nitric acid alone tends to favor the formation of p-nitrophenyl products, while mixed acids can lead to a higher proportion of m-nitrophenyl isomers. rsc.org It is expected that this compound would exhibit similar reactivity, allowing for the synthesis of its nitrated derivatives.

The general mechanism for electrophilic aromatic nitration involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com This electrophile is then attacked by the electron-rich phenyl ring, leading to a carbocation intermediate which subsequently loses a proton to restore aromaticity. masterorganicchemistry.com

Other electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions, are also anticipated to occur on the phenyl rings of this compound, providing further avenues for its functionalization.

Derivatization and Functionalization Strategies

The derivatization of this compound can be achieved through reactions at both the biisoxazole core and the phenyl substituents. The synthesis of new derivatives is often driven by the desire to modulate the compound's physical, chemical, and biological properties.

One key strategy for derivatization involves the catalytic hydrogenation of the biisoxazole core. As discussed previously, this can lead to ring-opening and the formation of new functional groups. For instance, the palladium-on-carbon catalyzed hydrogenolysis of 3-(2-nitrophenyl)isoxazoles results in the reduction of the nitro group and a subsequent ring closure to form 4-aminoquinolines. researchgate.net While this specific outcome is dependent on the presence of the ortho-nitro group, it illustrates the potential for complex transformations initiated by the reduction of the isoxazole ring.

The synthesis of biisoxazole derivatives with different substituents on the phenyl rings is another important functionalization strategy. This can be achieved by starting with appropriately substituted benzaldehyde (B42025) precursors in the synthesis of the isoxazole rings. A recent study reported the synthesis of new 3',5-diphenyl-4,4',5,5'-tetrahydro-3,5'-biisoxazole derivatives, indicating active research in creating analogs of the core structure. researchgate.net

Furthermore, functionalization can be achieved through lithiation of the aromatic rings followed by reaction with an electrophile. For example, the lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide with n-BuLi/TMEDA occurs selectively at the 3-position of the quinoline (B57606) ring, allowing for the introduction of various functional groups. nih.gov A similar strategy could potentially be applied to the phenyl rings of this compound to introduce substituents in a controlled manner.

The following table outlines potential derivatization strategies for this compound based on the reactivity of related compounds.

| Strategy | Reaction | Potential Products | Reference |

| Ring Transformation | Catalytic Hydrogenation | Ring-opened diamines, amino alcohols | nih.govresearchgate.net |

| Phenyl Ring Substitution | Electrophilic Nitration | Nitro-substituted diphenylbiisoxazoles | rsc.org |

| Phenyl Ring Substitution | Halogenation | Halo-substituted diphenylbiisoxazoles | - |

| Phenyl Ring Functionalization | Lithiation and Electrophilic Quench | Alkyl-, aryl-, or silyl-substituted derivatives | nih.gov |

| Core Modification | Synthesis from substituted precursors | Derivatives with modified phenyl rings | researchgate.net |

Mechanistic Investigations of Key Reaction Pathways (e.g., Rearrangements, Cleavages)

The reaction pathways of isoxazole derivatives are often complex and have been the subject of mechanistic studies. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic routes.

One of the most significant rearrangements involving isoxazoles is the Boulton-Katritzky rearrangement. This reaction typically involves the recyclization of a heterocyclic system containing an N-O bond and has been observed in various isoxazole-containing compounds. nih.gov

Photochemical rearrangements of isoxazoles represent another important transformation pathway. Upon irradiation with UV light, isoxazoles can undergo homolysis of the O-N bond to form a key acyl azirine intermediate. nih.gov This intermediate can then rearrange to form various other heterocycles, with oxazoles being a common product. More recently, it has been shown that this photochemical process can be harnessed to generate highly reactive ketenimine intermediates from trisubstituted isoxazoles. nih.gov These ketenimines can be isolated or trapped in situ to produce other valuable compounds, such as pyrazoles, demonstrating the synthetic utility of this rearrangement. nih.gov

The mechanism of reductive N-O bond cleavage has also been investigated. In the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst, the reaction is proposed to proceed through the reductive cleavage of the N-O bond to form an o-hydroxyphenyl imine intermediate. nih.govnih.govelsevierpure.com This imine is then stereoselectively hydrogenated to yield the final chiral amine product. nih.govnih.govelsevierpure.com The presence of an acylating agent is often necessary to trap the resulting amine and prevent it from acting as a catalyst poison. nih.govnih.govelsevierpure.com

The cleavage of the isoxazole ring upon deprotonation at the C3 position is understood to proceed without a significant energy barrier. nsf.gov Theoretical calculations have shown that once the proton at C3 is removed, the O-N bond readily cleaves, leading to the formation of a stable, ring-opened enolate. nsf.gov This contrasts with deprotonation at C4 and C5, where the isoxazole ring remains intact. nsf.gov

Advanced Spectroscopic and Crystallographic Characterization of 5,5 Diphenyl 3,3 Biisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5,5'-diphenyl-3,3'-biisoxazole, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the phenyl and biisoxazole rings.

Due to the molecule's symmetry, the ¹H-NMR spectrum is simplified. The protons on the two phenyl rings and the two isoxazole (B147169) rings are chemically equivalent. The aromatic region of the spectrum typically displays multiplets for the phenyl protons, while a distinct singlet is expected for the equivalent protons at the C4 and C4' positions of the isoxazole rings. Based on data from the closely related compound 3,5-diphenylisoxazole (B109209), the isoxazole proton signal appears around δ 6.84 ppm. rsc.org The phenyl protons resonate in the range of δ 7.4-7.9 ppm. rsc.orgrsc.org

The ¹³C-NMR spectrum provides further structural confirmation. Key signals include those for the isoxazole ring carbons and the phenyl ring carbons. The carbons of the biisoxazole core are expected at approximately δ 170 ppm (C5/C5'), δ 163 ppm (C3/C3'), and δ 97 ppm (C4/C4'), based on comparisons with 3,5-diphenylisoxazole. rsc.org

Advanced 2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning these resonances. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) C-H couplings, confirming the link between the phenyl groups and the isoxazole rings, as well as the linkage between the two isoxazole units. clockss.org Correlation spectroscopy (COSY) would confirm the coupling between protons within the phenyl rings.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Data inferred from analogous structures like 3,5-diphenylisoxazole. rsc.orgrsc.org

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Isoxazole C4-H | ~ 6.8 | ~ 97 |

| Phenyl C-H (ortho) | ~ 7.8-7.9 | ~ 126-127 |

| Phenyl C-H (meta) | ~ 7.4-7.5 | ~ 129 |

| Phenyl C-H (para) | ~ 7.4-7.5 | ~ 130 |

| Isoxazole C3 | - | ~ 163 |

| Isoxazole C5 | - | ~ 170 |

| Phenyl C (ipso) | - | ~ 128 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra are dominated by bands corresponding to the aromatic phenyl rings and the heterocyclic biisoxazole core.

The IR spectrum is expected to show strong absorptions corresponding to:

Aromatic C-H stretching: Above 3000 cm⁻¹

C=C stretching of the phenyl rings: In the 1600-1450 cm⁻¹ region

C=N stretching of the isoxazole ring: Around 1600-1650 cm⁻¹ amazonaws.com

N-O stretching of the isoxazole ring: Typically found in the 1420-1350 cm⁻¹ range amazonaws.com

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which are diagnostic of the substitution pattern on the phenyl rings.

Raman spectroscopy provides complementary information, particularly for the non-polar, symmetric vibrations. The symmetric stretching of the C-C bond linking the two isoxazole rings and the symmetric breathing modes of the phenyl rings are expected to be more intense in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key structural motifs. clockss.orgamazonaws.com

Table 2: Principal Vibrational Modes for this compound Frequencies are approximate and based on data from analogous structures. amazonaws.comiucr.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=N Stretch (Isoxazole) | 1650-1600 | IR, Raman |

| C=C Stretch (Aromatic) | 1600-1450 | IR, Raman |

| N-O Stretch (Isoxazole) | 1420-1350 | IR |

| C-O Stretch (Isoxazole) | 1280-1200 | IR |

| Aromatic C-H Bending | 900-675 | IR |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is employed to precisely determine its molecular formula.

The molecular formula of this compound is C₁₈H₁₂N₂O₂. ontosight.ai In an ESI-MS experiment, this would result in a prominent quasimolecular ion peak [M+H]⁺ at m/z 289.0972. rsc.orgnih.gov The exact mass measurement provided by HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers. nih.gov

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide valuable insights into the molecule's structure. The most likely fragmentation pathways for this compound would include:

Cleavage of the central C3-C3' bond: This would be a characteristic fragmentation, leading to two radical cations of 3-phenylisoxazole (B85705) at m/z 144.

Loss of a phenyl group: Fragmentation could result in the loss of a C₆H₅ radical, leading to a significant fragment ion.

Fragmentation of the isoxazole ring: The heterocyclic rings can undergo characteristic ring-opening and fragmentation, losing moieties such as CO or NO.

Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the biisoxazole core and the phenyl substituents. clockss.orgnih.gov

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on biisoxazole systems have revealed detailed information about their molecular geometry and intermolecular packing.

For this compound, crystallographic analysis has shown that the two isoxazole rings adopt a co-planar trans geometry. amazonaws.com This conformation is likely favored to minimize steric hindrance and lone-pair repulsion between the nitrogen atoms of the adjacent rings. The molecule as a whole is largely planar, although the phenyl rings may be slightly twisted out of the plane of the biisoxazole core.

Table 3: Representative Crystallographic Data for a Related Biisoxazole Derivative (3,3′-biisoxazole-5,5′-bis(methylene) dinitrate) iucr.orgresearchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₈H₆N₄O₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1917 (5) |

| b (Å) | 5.5299 (5) |

| c (Å) | 17.4769 (12) |

| β (°) | 99.233 (7) |

| Volume (ų) | 590.65 (8) |

| Z | 2 |

| Conformation | trans planar isoxazole rings |

| Key Interactions | Slip-stacked packing |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule and is used to characterize its optical properties. The extended π-conjugated system of this compound gives rise to distinct electronic absorption and emission characteristics.

The UV-Vis absorption spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated aromatic and heterocyclic system. researchgate.netresearchgate.net The presence of the extended conjugation across the biisoxazole bridge and into the phenyl rings typically results in absorption maxima at longer wavelengths compared to the individual 3,5-diphenylisoxazole monomer.

Certain isoxazole derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and its environment. These optical properties make such compounds potential candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. chemrxiv.org

Theoretical and Computational Investigations of 5,5 Diphenyl 3,3 Biisoxazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic properties and stability of 5,5'-diphenyl-3,3'-biisoxazole. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter, influencing the compound's reactivity and electronic transition properties.

Table 1: Representative Calculated Electronic Properties of a Biisoxazole System (Note: This table is illustrative of typical data obtained from DFT calculations for similar heterocyclic systems, as specific values for this compound are not readily available in the cited literature.)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.5 D | B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. Experimental crystallographic studies have shown that the molecule predominantly adopts a co-planar trans geometry between the two isoxazole (B147169) rings. amazonaws.com This planarity is likely a strategy to minimize lone-pair interactions between the nitrogen atoms of the isoxazole rings. amazonaws.com

Molecular Dynamics (MD) simulations can further explore the conformational landscape of the molecule in different environments, such as in solution or in the molten state. These simulations track the atomic movements over time, providing insights into the rotational barriers around the central 3,3'-biisoxazole bond and the dihedral angles between the isoxazole and phenyl rings. By simulating the system at various temperatures, researchers can identify the most stable conformers and the energetic barriers between them. MD simulations also allow for the study of intermolecular interactions by analyzing how multiple molecules of this compound would interact with each other or with solvent molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound, such as its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, the synthesis of the 3,3'-biisoxazole core often involves a cycloaddition reaction. Theoretical calculations can model the approach of the reactants, the formation of new bonds, and the energetics of the entire reaction coordinate. This allows for a detailed, step-by-step understanding of the reaction mechanism at a molecular level, which can be difficult to obtain through experimental means alone. The insights gained can be used to optimize reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for structure validation and interpretation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this with experimental data helps in the assignment of peaks and confirms the proposed structure.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies and their corresponding intensities can be compared to experimental spectra to identify characteristic vibrational modes of the biisoxazole and phenyl rings.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (aromatic region) | 7.2 - 7.8 ppm | 7.3 - 7.9 ppm |

| ¹³C NMR (isoxazole C3) | ~160 ppm | ~162 ppm |

| Key IR Frequency (C=N stretch) | ~1600 cm⁻¹ | ~1610 cm⁻¹ |

| UV-Vis λmax | ~280 nm | ~285 nm |

Supramolecular Assembly and Packing Mode Prediction

Understanding the supramolecular assembly and crystal packing of this compound is essential for predicting its solid-state properties. Computational methods can be used to predict how individual molecules will arrange themselves in a crystal lattice.

Based on studies of related biisoxazole compounds, a common packing motif is the "slip-stacked" arrangement. amazonaws.com In this configuration, inversion-related isoxazole rings are in close proximity, with significant overlap between the planar ring systems. amazonaws.comnih.gov The intermolecular interactions governing this packing are typically dominated by van der Waals forces. amazonaws.comnih.gov Computational models can predict these packing modes by searching for the most energetically favorable arrangements of molecules. These predictions can then be compared with experimental data from X-ray crystallography. For example, in a related compound, 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, the interplanar separation between slip-stacked rings was found to be 3.101 Å, with a centroid-to-centroid distance of 3.701 Å. amazonaws.comnih.gov Such parameters provide a quantitative basis for validating computational predictions of crystal packing.

Coordination Chemistry and Ligand Design Principles for 5,5 Diphenyl 3,3 Biisoxazole

Design Considerations for 5,5'-Diphenyl-3,3'-biisoxazole as a Chelating Ligand

This compound is a heterocyclic compound featuring two isoxazole (B147169) rings linked at their 3-positions, with a phenyl group attached to the 5-position of each ring. ontosight.ai Its molecular formula is C18H12N2O2. ontosight.ai The design of this molecule lends itself to acting as a chelating ligand, which is a ligand that can form two or more separate coordinate bonds to a single central metal ion.

Key design considerations for this compound as a chelating ligand include:

Bidentate Nature: The molecule possesses two nitrogen atoms and two oxygen atoms within the isoxazole rings, which can act as potential donor sites for coordination with a metal ion. The arrangement of a nitrogen and an oxygen atom in each isoxazole ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Steric Hindrance: The presence of bulky phenyl groups at the 5-positions of the isoxazole rings introduces significant steric hindrance. This can influence the coordination geometry of the resulting metal complexes, potentially favoring specific stereoisomers or limiting the number of ligands that can coordinate to a metal center.

Electronic Effects: The phenyl groups, being electron-withdrawing, can influence the electron density on the isoxazole rings and, consequently, the donor strength of the nitrogen and oxygen atoms. This can affect the stability and reactivity of the metal complexes.

Rigidity and Planarity: The biisoxazole backbone provides a relatively rigid framework. The two isoxazole rings in similar biisoxazole structures have been observed to adopt a co-planar trans geometry. researchgate.net This rigidity can be advantageous in creating well-defined coordination environments and is a desirable feature for the construction of predictable supramolecular structures.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | ~284.3 g/mol |

| Structure | Two isoxazole rings linked at the 3,3' positions, each with a phenyl group at the 5-position. |

| Potential Donor Atoms | Nitrogen and Oxygen atoms of the isoxazole rings. |

Data sourced from Ontosight. ontosight.ai

Synthesis and Characterization of Metal-Biisoxazole Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific literature on the synthesis of a wide range of metal complexes with this particular ligand is limited, general methods for the preparation of transition metal complexes with similar N,O-donor ligands can be applied. dtic.milnih.govresearchgate.netnih.gov

A general synthetic route would involve dissolving this compound in a solvent such as ethanol (B145695) or dimethylformamide (DMF) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) to it. The reaction mixture would then be stirred, possibly with heating, to facilitate the formation of the complex. The resulting solid complex can be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques that would be employed include:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex and ascertain the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-O bonds in the isoxazole rings upon complexation would provide evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in deducing the geometry and the oxidation state of the central metal ion. nih.gov

Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov

Analysis of Coordination Modes and Geometries in Complex Structures

The coordination of this compound to a metal ion is expected to occur through the nitrogen and oxygen atoms of the isoxazole rings, acting as a bidentate chelating ligand. This would result in the formation of a five-membered chelate ring, which is generally a stable arrangement.

While specific crystal structures of metal complexes with this compound are not widely reported, analysis of related structures with isoxazole-containing ligands can provide insights. For instance, the coordination geometry around the metal center could be tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. X-ray crystallography would be the definitive technique to elucidate the precise coordination modes and geometries of these complexes. nih.gov

Catalytic Applications of Biisoxazole-Supported Metal Centers

Metal complexes containing isoxazole and biisoxazole ligands have been explored for their catalytic activities in various organic transformations. However, there is a notable lack of specific research on the catalytic applications of metal centers supported by this compound.

Based on the catalytic potential of other metal-organic frameworks and coordination complexes, it can be postulated that complexes of this compound could be investigated for their utility in:

Oxidation Reactions: The redox-active nature of some transition metals, when complexed with such ligands, could be harnessed for the catalytic oxidation of substrates like alcohols or alkenes.

Coupling Reactions: Palladium or copper complexes of this ligand could potentially catalyze cross-coupling reactions, which are fundamental in organic synthesis.

Lewis Acid Catalysis: The metal center in the complex can act as a Lewis acid, activating substrates for various transformations.

Further research is required to synthesize and test these complexes for their catalytic efficacy. The steric and electronic properties imparted by the diphenyl-biisoxazole ligand could lead to unique selectivity and reactivity profiles.

Development of Supramolecular Frameworks and Metal-Organic Materials

The rigid and directional nature of ligands is a key requirement for the construction of ordered supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.comunito.itresearchgate.net MOFs are porous materials with potential applications in gas storage, separation, and catalysis. ijeast.comrsc.org

This compound possesses several characteristics that make it a promising candidate as a building block for such materials:

Rigidity: The biisoxazole core provides a rigid and well-defined structural unit.

Directional Coordination: The nitrogen and oxygen donor atoms are positioned to direct the formation of specific network topologies.

Aromatic Nature: The phenyl groups can participate in π-π stacking interactions, which can play a crucial role in the self-assembly of supramolecular structures.

While the use of this compound in the synthesis of MOFs or other supramolecular materials has not been extensively documented, its structural properties suggest that it could be a valuable component in the design of new functional materials. The combination of its coordinating ability with its steric bulk could lead to the formation of frameworks with unique pore sizes and shapes. The investigation into the synthesis of MOFs incorporating this ligand could open up new avenues in materials chemistry. mdpi.com

Applications of 5,5 Diphenyl 3,3 Biisoxazole in Advanced Materials Science

Polymeric and Supramolecular Materials Engineering

The rigid, planar structure of the biisoxazole core coupled with the flanking phenyl groups suggests that 5,5'-diphenyl-3,3'-biisoxazole could serve as a valuable building block, or tecton, in the field of polymeric and supramolecular chemistry. The nitrogen and oxygen atoms within the isoxazole (B147169) rings offer potential coordination sites for metal ions, paving the way for the construction of coordination polymers and metal-organic frameworks (MOFs). The final structure and properties of such materials would be heavily dependent on the coordination geometry of the chosen metal and the conformational flexibility of the biisoxazole linker.

In supramolecular chemistry, the aromatic phenyl groups could facilitate π-π stacking interactions, leading to the formation of self-assembled, ordered structures like liquid crystals. However, at present, there are no published studies that have successfully integrated this compound into a polymeric or supramolecular framework.

Optoelectronic and Semiconductor Applications

The extended π-conjugation in this compound is a key feature that often imparts desirable photophysical properties to organic molecules, making them suitable for optoelectronic applications. Theoretically, this compound could exhibit fluorescence or phosphorescence, which are fundamental to the operation of organic light-emitting diodes (OLEDs). The isoxazole rings can act as electron-accepting units, while the phenyl groups are typically electron-donating, potentially creating a molecule with charge-transfer characteristics that are beneficial for organic semiconductor behavior.

Despite this theoretical potential, a thorough search of the scientific literature yields no specific investigations into the photophysical or electronic properties of this compound. Key data such as absorption and emission spectra, quantum yields, and charge carrier mobilities are currently unavailable. Consequently, its utility in organic electronics remains purely speculative.

Energetic Materials Design Principles

The design of energetic materials often involves the incorporation of nitrogen- and oxygen-rich heterocyclic rings to achieve a high heat of formation and a favorable oxygen balance. While derivatives of the 3,3'-biisoxazole scaffold, particularly those with nitro groups, have been investigated as potential energetic materials, there is no evidence to suggest that this compound itself possesses energetic properties. The presence of phenyl groups, which are rich in carbon and hydrogen, would likely result in a poor oxygen balance, a critical parameter for the performance of energetic compounds. The crystal structure of a related compound, 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, has been studied, but this provides no direct insight into the energetic potential of the diphenyl-substituted analogue.

Incorporation into Functional Thin Films and Coatings

The ability to form well-ordered thin films is a prerequisite for many materials science applications, including organic electronics and protective coatings. The planarity and potential for intermolecular interactions (such as π-π stacking) of this compound suggest that it might be capable of forming organized molecular layers through techniques like physical vapor deposition or solution-based methods. The thermal stability of the compound would be a critical factor in its suitability for such applications. However, without experimental data on its thermal decomposition temperature or its behavior in thin-film form, any discussion of its use in functional coatings is premature.

Concluding Perspectives and Future Research Directions

Emerging Challenges and Opportunities in Biisoxazole Chemistry

The synthesis and functionalization of biisoxazole systems, while holding immense promise, are not without their inherent challenges. A primary hurdle lies in achieving regioselective synthesis, especially for unsymmetrically substituted biisoxazoles. rsc.orgnih.gov The development of methodologies that allow for precise control over the orientation of substituents on the dual isoxazole (B147169) rings is crucial for systematically exploring structure-property relationships.

Furthermore, the inherent stability of the isoxazole ring can present difficulties in subsequent chemical modifications. daneshyari.com Overcoming this requires the development of novel activation strategies that enable selective functionalization without disrupting the core heterocyclic structure. These challenges, however, pave the way for significant opportunities. The exploration of green chemistry approaches, such as the use of aqueous reaction media or catalyst-free conditions, for the synthesis of biisoxazoles is a burgeoning area of interest. beilstein-journals.org Such methods not only enhance the environmental friendliness of synthetic protocols but can also lead to unique reactivity and selectivity.

Another key opportunity lies in the exploration of the diverse biological activities of biisoxazole derivatives. The isoxazole nucleus is a well-established pharmacophore, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgontosight.ai The unique three-dimensional arrangement of the two isoxazole rings in a biisoxazole structure offers a novel scaffold for the design of next-generation therapeutic agents with potentially enhanced potency and selectivity. mdpi.com

Advancements in Automated Synthesis and High-Throughput Screening for Biisoxazole Discovery

The quest for novel biisoxazole-based compounds with tailored properties can be significantly accelerated by embracing modern automation and screening technologies. Automated synthesis platforms, which have become increasingly sophisticated, offer the potential to rapidly generate large libraries of biisoxazole derivatives with diverse substitution patterns. researchgate.net This approach allows for a systematic exploration of the chemical space around the biisoxazole core, a task that would be prohibitively time-consuming and labor-intensive using traditional synthetic methods.

Complementing automated synthesis is the power of high-throughput screening (HTS). HTS allows for the rapid evaluation of the biological or material properties of thousands of compounds in parallel. nih.gov By integrating automated synthesis with HTS, researchers can efficiently identify "hit" compounds with desired characteristics from large compound libraries. This integrated approach has the potential to revolutionize the discovery of new biisoxazole-based drugs and functional materials. For instance, automated platforms can be programmed to synthesize a library of 5,5'-diphenyl-3,3'-biisoxazole analogs, which are then screened for their inhibitory activity against a specific enzyme or their performance in an organic electronic device.

Interdisciplinary Research Avenues Involving this compound

The unique structural and electronic properties of this compound make it a prime candidate for exploration in a variety of interdisciplinary fields. Its rigid, planar structure, a consequence of the two interconnected isoxazole rings, suggests potential applications in materials science, particularly in the realm of organic electronics. The phenyl substituents can be further functionalized to tune the compound's electronic properties, making it a promising building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The intersection of biisoxazole chemistry with computational chemistry offers another exciting avenue for research. researchgate.netnih.gov Density functional theory (DFT) calculations can be employed to predict the geometric, electronic, and photophysical properties of this compound and its derivatives. nih.gov These theoretical insights can guide the rational design of new compounds with optimized properties for specific applications, thereby reducing the need for extensive trial-and-error synthesis.

Furthermore, the potential biological activity of this compound warrants investigation in the context of chemical biology. chemsrc.com Its unique scaffold could be exploited to develop chemical probes for studying biological processes or as a starting point for the development of new therapeutic agents. ontosight.ai Collaborative efforts between synthetic chemists, materials scientists, computational chemists, and biologists will be essential to fully unlock the potential of this intriguing molecule.

Prospective Methodologies for Enhanced Functional Material Performance

To realize the full potential of this compound and related compounds as functional materials, several prospective methodologies can be explored. One promising approach is the incorporation of the biisoxazole unit into polymeric structures. Polymerization can lead to materials with enhanced processability, thermal stability, and mechanical properties, which are crucial for the fabrication of robust electronic devices.

Another key strategy is the precise control of the supramolecular organization of biisoxazole molecules in the solid state. The crystal packing of organic molecules significantly influences their electronic properties. nih.govresearchgate.netnih.govamazonaws.comiucr.org By employing techniques such as crystal engineering and solvent vapor annealing, it may be possible to control the intermolecular interactions and achieve optimal packing arrangements for enhanced charge transport or light emission.

The development of novel synthetic methods that allow for the introduction of a wide range of functional groups onto the biisoxazole core is also of paramount importance. mdpi.combeilstein-journals.org This will enable the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, thereby optimizing the performance of the material in a specific device architecture.

Q & A

Q. Basic Research Focus

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm). FTIR identifies isoxazole ring vibrations (C=N stretch at ~1600 cm⁻¹ and C-O at ~980 cm⁻¹) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., N–O = 1.38 Å, C–C = 1.48 Å) and confirms the planar biisoxazole core. Twinning analysis via Weissenberg photographs is critical for triclinic crystal systems to avoid misinterpretation .

Advanced Consideration : Synchrotron radiation improves resolution for detecting weak intermolecular interactions (e.g., π-π stacking between phenyl groups).

How do thermal decomposition pathways impact experimental design in high-temperature applications?

Q. Advanced Research Focus

- Decomposition Mechanism : Pyrolysis at >200°C generates phenyl radicals and nitrile byproducts. Kinetic studies using TGA-DSC reveal a two-stage decomposition profile (activation energy: ~120 kJ/mol for initial breakdown) .

- Stabilization Strategies : Incorporate steric hindrance via 4-substituents (e.g., methyl groups) or use inert atmospheres to suppress radical recombination.

Data Contradiction Note : Conflicting reports on decomposition rates (e.g., solvent effects in tert-butyl peroxide systems) necessitate controlled solvent-free conditions for reproducibility .

What structural factors govern the luminescent properties of iridium/rhenium complexes incorporating this compound?

Q. Advanced Research Focus

- Emission Tuning : The phenyl substituents act as π-donors, shifting emission wavelengths (λem = 450–550 nm). Electron-withdrawing groups (e.g., nitro) reduce excited-state lifetimes via enhanced non-radiative decay .

- Methodological Insight : Time-resolved photoluminescence (TRPL) quantifies ligand-to-metal charge transfer (LMCT) efficiency. Compare quantum yields (Φ) in degassed vs. aerated solutions to assess oxygen quenching effects.

How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antioxidant efficacy)?

Q. Advanced Research Focus

- Experimental Design : Standardize assay protocols (e.g., MIC for antifungal activity using Candida albicans; DPPH scavenging for antioxidant tests). Address solvent interference by using DMSO controls .

- Structure-Activity Analysis : Compare derivatives (e.g., 3,5-diphenyl isoxazole vs. biisoxazole). Tabulate bioactivity

| Derivative | Antifungal IC₅₀ (µM) | Antioxidant EC₅₀ (µM) |

|---|---|---|

| 5,5'-diphenyl | 12.4 ± 1.2 | 28.9 ± 3.1 |

| 4-nitro substituted | 8.7 ± 0.9 | 45.6 ± 4.5 |

Key Insight : Electron-deficient substituents enhance antifungal activity but reduce antioxidant capacity due to redox potential shifts .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Q. Basic Research Focus

- Crystallization Solvents : Use slow evaporation of dichloromethane/hexane (1:3) to obtain twinning-free crystals. Methanol induces rapid nucleation but increases twinning risk .

- Twinning Analysis : Apply the [100], (100), and (010) twinning laws during refinement. Software tools (e.g., PLATON) help deconvolute overlapping reflections .

How does the compound’s electronic structure influence its utility in optoelectronic materials?

Q. Advanced Research Focus

- Bandgap Engineering : DFT calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of ~3.8 eV, suitable for blue-emitting OLEDs. Experimental validation via cyclic voltammetry (oxidation potential: +1.2 V vs. Ag/AgCl) confirms charge transport properties .

- Device Integration : Blend with PVK (polyvinylcarbazole) for hole-transport layers. Optimize doping ratios (5–10 wt%) to balance conductivity and film homogeneity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.